Ethyl 5-cyano-2-hydroxy-6-methylnicotinate

Descripción

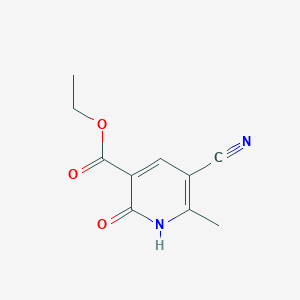

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 5-cyano-6-methyl-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-3-15-10(14)8-4-7(5-11)6(2)12-9(8)13/h4H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFDGVXYARBFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-6-methylpyridine-3-carboxylic acid with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that cyanopyridine derivatives, including ethyl 5-cyano-2-hydroxy-6-methylnicotinate, possess promising antimicrobial activity. These compounds have been studied for their effectiveness against various bacterial strains, showcasing potential as antibiotic agents .

Anti-inflammatory Effects

The compound has also been examined for its anti-inflammatory properties. It serves as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), particularly in the production of etoricoxib, a selective COX-2 inhibitor used for treating pain and inflammation .

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the synthesis of this compound derivatives that exhibited enhanced antimicrobial activity. The synthesized compounds were tested against common pathogens, revealing significant inhibition zones compared to standard antibiotics .

Agrochemicals

Fungicidal Activity

this compound has been explored for its potential as a fungicide. Its structural features allow it to interact with fungal cell membranes, leading to cell death. Research indicates that formulations containing this compound can effectively control fungal diseases in crops .

Herbicide Development

The compound is also being investigated for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for developing selective herbicides that target unwanted vegetation without harming crops .

Organic Synthesis

Building Block in Organic Reactions

this compound serves as a versatile building block in organic synthesis. It can be used to produce various nitrogen-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals .

Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against various bacterial strains |

| Anti-inflammatory Drug Synthesis | Intermediate for NSAIDs like etoricoxib | |

| Agrochemicals | Fungicide Development | Effective control of fungal diseases |

| Herbicide Development | Selective targeting of unwanted vegetation | |

| Organic Synthesis | Building Block | Versatile use in synthesizing nitrogen heterocycles |

Mecanismo De Acción

The mechanism of action of ethyl 5-cyano-2-hydroxy-6-methylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The cyano and hydroxyl groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 6-Chloro-5-cyano-2-methylnicotinate

- Molecular Formula : C₁₀H₉ClN₂O₂

- Molecular Weight : 224.64 g/mol

- Key Substituents: Chlorine (-Cl) at position 6, methyl (-CH₃) at position 2, cyano (-CN) at position 5, and ethyl ester at position 3.

- The absence of a hydroxyl group reduces hydrogen-bonding capacity, which may limit solubility in polar solvents (e.g., water solubility <1 mg/mL). Applications: Intermediate in organocatalysis or antimicrobial agents due to halogen-mediated reactivity.

tert-Butyl 6-Amino-5-cyano-2-(2-methoxyethyl)nicotinate

- Molecular Formula : C₁₅H₂₂N₃O₃

- Molecular Weight : 292.35 g/mol

- Key Substituents: Amino (-NH₂) at position 6, 2-methoxyethyl (-CH₂CH₂OCH₃) at position 2, cyano (-CN) at position 5, and tert-butyl ester at position 3.

- Comparison: The bulky tert-butyl ester improves hydrolytic stability compared to ethyl esters, making it suitable for prodrug designs. The amino group enhances solubility in aqueous media (e.g., phosphate-buffered saline) and provides a site for functionalization (e.g., acylation). Applications: Found in kinase inhibitors due to pyridine-based pharmacophores.

Ethyl 6-[(4-Chlorobenzyl)amino]-5-cyano-2-phenylnicotinate

- Molecular Formula : C₂₂H₁₉ClN₃O₂

- Molecular Weight : 392.86 g/mol

- Key Substituents: 4-Chlorobenzylamino (-NHCH₂C₆H₄Cl) at position 6, phenyl (-C₆H₅) at position 2, cyano (-CN) at position 5, and ethyl ester at position 3.

- Comparison :

- The aromatic phenyl and chlorobenzyl groups enhance π-π stacking interactions, favoring binding to hydrophobic enzyme pockets.

- Higher molecular weight (~392 g/mol) may reduce bioavailability compared to simpler derivatives.

- Applications: Anticancer or antiviral scaffolds targeting nucleotide-binding domains.

Ethyl 6-Acetyl-5-chloronicotinate

- Molecular Formula: C₁₀H₁₀ClNO₃

- Molecular Weight : 227.65 g/mol

- Key Substituents : Acetyl (-COCH₃) at position 6, chlorine (-Cl) at position 5, and ethyl ester at position 3.

- Comparison: The acetyl group introduces ketone reactivity (e.g., nucleophilic additions), absent in the cyano-containing parent compound. Chlorine at position 5 may sterically hinder electrophilic substitution reactions compared to the cyano group. Applications: Precursor for heterocyclic expansions in synthetic chemistry.

Methyl 5-Cyano-6-methoxy-2-methylnicotinate

- Molecular Formula : C₁₀H₁₁N₂O₃

- Molecular Weight : 207.21 g/mol

- Key Substituents: Methoxy (-OCH₃) at position 6, methyl (-CH₃) at position 2, cyano (-CN) at position 5, and methyl ester at position 3.

- Comparison: Methoxy’s electron-donating effect increases pyridine ring electron density, altering redox behavior compared to hydroxyl or chloro substituents. Methyl ester reduces steric bulk vs. Applications: Fluorescent probes or corrosion inhibitors due to methoxy’s photostability.

Data Table

Actividad Biológica

Ethyl 5-cyano-2-hydroxy-6-methylnicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with appropriate reagents to introduce the cyano and hydroxyl groups. The compound's structure is characterized by a pyridine ring substituted with a cyano group and a hydroxyl group, which are critical for its biological activity.

- Antiproliferative Activity : this compound has been shown to exhibit antiproliferative effects against various cancer cell lines. Research indicates that it can induce apoptosis and inhibit cell cycle progression by modulating key regulatory proteins such as p21, cyclin D1, and p53 .

- Histone Deacetylase Inhibition : The compound acts as an inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression through chromatin remodeling. By inhibiting HDACs, this compound can promote the expression of tumor suppressor genes, thereby exerting anticancer effects .

- Antimicrobial Properties : Studies have reported that derivatives of cyanopyridine, including this compound, exhibit antimicrobial activity against a range of pathogens. This effect is attributed to the disruption of microbial cell membranes and interference with metabolic pathways .

Biological Activities Summary Table

Case Studies

- Anticancer Activity : A study evaluating the antiproliferative effects of this compound on breast cancer cells demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound was found to upregulate p21 and downregulate cyclin D1, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : In another investigation, derivatives including this compound were tested against Gram-positive and Gram-negative bacteria. Results showed notable inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for potential drug development .

- Platelet Aggregation Inhibition : Research highlighted the compound's ability to inhibit platelet aggregation in vitro, demonstrating its potential use in preventing thrombotic events. This was corroborated by in vivo studies using rat models where the compound showed significant antithrombotic efficacy .

Q & A

What are the optimal synthetic routes for Ethyl 5-cyano-2-hydroxy-6-methylnicotinate, and how can reaction parameters (e.g., solvent, catalyst, temperature) be systematically optimized?

Level: Basic

Methodological Answer:

A multi-step synthesis typically involves nitration, esterification, and cyanation reactions. For example, nitration of a pyridine precursor followed by esterification with ethanol under acidic conditions and subsequent cyanation using a reagent like CuCN. To optimize parameters:

- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) may enhance reaction rates due to improved solubility of intermediates .

- Catalyst screening: Test transition metal catalysts (e.g., Pd or Cu) for cyanation efficiency, monitoring by TLC or HPLC.

- Temperature gradients: Use controlled heating (e.g., 60–100°C) to balance reaction speed and byproduct formation.

Reference kinetic studies and computational modeling (e.g., DFT) to predict activation energies for stepwise optimization .

Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Level: Basic

Methodological Answer:

- HPLC-MS: Quantify purity and detect trace impurities (e.g., unreacted precursors) using reverse-phase C18 columns with UV detection at 254 nm. Calibrate with reference standards .

- NMR spectroscopy: Confirm regiochemistry via - and -NMR. For instance, the cyano group’s electron-withdrawing effect shifts adjacent protons downfield .

- XRD or FTIR: Validate crystalline structure and functional groups (e.g., ester C=O stretch at ~1700 cm, hydroxyl O-H stretch at ~3200 cm) .

- Elemental analysis: Verify C, H, N percentages against theoretical values to confirm stoichiometry .

How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility) of this compound across literature sources?

Level: Advanced

Methodological Answer:

- Reproduce experiments: Standardize conditions (e.g., heating rate for melting point determination, solvent purity for solubility tests) to minimize variability .

- Meta-analysis: Use systematic review frameworks (e.g., PRISMA) to aggregate data, assess study quality, and identify outliers. Cross-reference with authoritative databases like PubChem or Reaxys .

- Computational validation: Apply COSMO-RS or Hansen solubility parameters to predict solubility discrepancies caused by solvent polarity or impurities .

What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions (e.g., light, humidity, temperature)?

Level: Advanced

Methodological Answer:

- Forced degradation studies: Expose the compound to:

- UV light: Use a photostability chamber (ICH Q1B guidelines) and monitor degradation via HPLC .

- High humidity: Store at 75% RH (saturated NaCl solution) and track hydrolysis of the ester group via -NMR .

- Thermal stress: Perform TGA/DSC to identify decomposition onset temperatures and kinetic stability .

- Identify degradation products: LC-MS/MS can detect hazardous byproducts (e.g., nitriles, CO/CO) noted in safety data sheets .

How can computational tools (e.g., molecular dynamics, DFT) predict the reactivity and intermolecular interactions of this compound in solution?

Level: Advanced

Methodological Answer:

- Solvent-solute interactions: Perform MD simulations with OPLS-AA forcefields to model hydrogen bonding between the hydroxyl group and polar solvents (e.g., water, ethanol). Analyze radial distribution functions (RDFs) for interaction hotspots .

- Reactivity prediction: Use DFT (B3LYP/6-311++G**) to calculate Fukui indices for nucleophilic/electrophilic sites, guiding functionalization strategies .

- Crystal packing: Employ Mercury software to predict polymorph stability based on lattice energy calculations .

What in vitro toxicity screening protocols are appropriate for early-stage risk assessment of this compound?

Level: Advanced

Methodological Answer:

- Ames test: Assess mutagenicity using Salmonella typhimurium TA98/TA100 strains with and without metabolic activation (S9 fraction) .

- Cytotoxicity assays: Use MTT or LDH release assays in HepG2 cells to determine IC values. Compare with structural analogs to infer SAR .

- Oxidative stress markers: Measure ROS production (e.g., DCFH-DA assay) and glutathione depletion to evaluate cellular stress pathways .

How can researchers design a systematic literature review to identify knowledge gaps in the pharmacological applications of this compound?

Level: Advanced

Methodological Answer:

- Search strategy: Use tailored Boolean strings (e.g., "(this compound) AND (pharmacokinetics OR bioactivity)") across PubMed, SciFinder, and Web of Science. Filter by publication date (last 10 years) and study type (in vitro/in vivo) .

- Data extraction: Code studies for variables like assay type, dose range, and mechanistic findings using tools like Covidence .

- Gap analysis: Map results against the PICOT framework to prioritize unanswered questions (e.g., long-term toxicity in P. Population: mammalian models; Intervention: chronic exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.